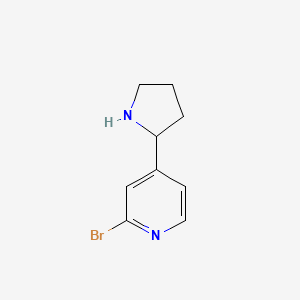

2-Bromo-4-(pyrrolidin-2-YL)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBTYYOQXHMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Chemical Profile, Synthetic Architecture, and Medicinal Utility

Executive Summary

2-Bromo-4-(pyrrolidin-2-yl)pyridine is a bifunctional heterocyclic scaffold characterized by a halogenated pyridine core linked to a saturated pyrrolidine ring. This compound serves as a high-value intermediate in medicinal chemistry, particularly in the development of Nicotinic Acetylcholine Receptor (nAChR) agonists and Kinase Inhibitors .

Its structural utility lies in its orthogonal reactivity : the C2-bromine atom provides an electrophilic "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrrolidine nitrogen offers a nucleophilic site for diversification. This guide details the physicochemical properties, regioselective synthesis, and strategic application of this scaffold in drug discovery.

Structural & Physicochemical Profile

The molecule features a pyridine ring substituted at the 4-position by a chiral pyrrolidine moiety. The presence of the electron-withdrawing bromine at the 2-position modulates the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution (

Key Properties Table

| Property | Value / Description | Note |

| IUPAC Name | 2-Bromo-4-(pyrrolidin-2-yl)pyridine | |

| CAS No. | 1213471-26-1 (S-isomer) | (R)-isomer also accessible |

| Molecular Formula | ||

| Molecular Weight | 227.10 g/mol | |

| Appearance | Off-white to pale yellow solid | Low melting point solid |

| pKa (Pyrrolidine) | ~10.5 (Predicted) | Typical secondary amine |

| pKa (Pyridine) | ~2.5 - 3.0 (Predicted) | Lowered by electron-withdrawing Br |

| LogP | ~1.8 | Lipophilic, CNS penetrant potential |

| Chirality | C2 of Pyrrolidine | Critical for biological activity (e.g., nAChR binding) |

Synthetic Architecture

The synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine requires strict regiocontrol to ensure the pyrrolidine attaches at the C4 position while preserving the C2-bromine for future functionalization.

The Preferred Route: Regioselective Negishi Coupling

The most robust method utilizes a Negishi cross-coupling between a C4-activated pyridine and an organozinc pyrrolidine reagent. This approach avoids the mixture of isomers often seen when trying to functionalize 2,4-dibromopyridine directly via nucleophilic substitution.

Mechanism & Causality:

-

Substrate Selection: 2-Bromo-4-iodopyridine is the optimal electrophile. The C-I bond is significantly weaker and more labile towards oxidative addition by Pd(0) than the C-Br bond, ensuring exclusive coupling at the C4 position.

-

Reagent Selection: (N-Boc-pyrrolidin-2-yl)zinc bromide is used as the nucleophile. The Boc group protects the secondary amine from poisoning the catalyst and prevents side reactions.

-

Catalysis: A palladium catalyst with a bidentate ligand (e.g.,

) is employed to stabilize the intermediate and facilitate reductive elimination.

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis via Negishi coupling. The C-I bond reacts preferentially over the C-Br bond.

Reactivity & Orthogonal Functionalization

The power of this scaffold lies in its ability to be functionalized sequentially. The reactivity profile allows researchers to modify the "Head" (pyrrolidine) and the "Tail" (pyridine) independently.

Strategic Decision Tree

-

Path A (Suzuki/Buchwald): Utilizing the C2-Br "handle" to attach aryl groups or amines. This is typically done before deprotecting the pyrrolidine (if Boc-protected) or requires orthogonal protection to prevent N-arylation.

-

Path B (Amine Functionalization): Derivatizing the pyrrolidine nitrogen (alkylation, acylation, urea formation) to tune physicochemical properties (LogD, solubility).

Figure 2: Divergent reactivity profile. Red paths indicate C-Br transformation; Green paths indicate N-H transformation.

Experimental Protocols

Protocol A: Negishi Coupling (Synthesis of Scaffold)

Note: Organozinc reagents are moisture-sensitive.[1] All steps must be performed under Argon/Nitrogen.

-

Reagent Prep: In a flame-dried Schlenk flask, dissolve 2-bromo-4-iodopyridine (1.0 eq) and

(0.05 eq) in anhydrous THF. -

Coupling: Cool the solution to 0°C. Dropwise add (N-Boc-pyrrolidin-2-yl)zinc bromide (0.5 M in THF, 1.2 eq).

-

Reaction: Warm to room temperature and stir for 30 minutes, then heat to 60°C for 4-12 hours. Monitor by LCMS for consumption of the iodide.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the Boc-protected intermediate.

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir 2 hours. Concentrate and neutralize with

to obtain the free base.

Protocol B: Handling & Storage

-

Stability: The free base is stable at room temperature but should be stored at -20°C to prevent slow oxidation or color change.

-

Safety: 2-Bromopyridines are potential skin irritants. Use gloves and work in a fume hood.

-

Stereochemistry: Commercial sources often supply the (S)-enantiomer. Verify optical rotation if chiral purity is critical for biological assays.

Medicinal Chemistry Applications

Nicotinic Acetylcholine Receptors (nAChR)

The 4-(pyrrolidin-2-yl)pyridine motif is a regioisomer of nicotine (which is 3-substituted). Shifting the pyrrolidine to the 4-position alters the binding selectivity between

-

Design Strategy: Functionalize the C2-position with biaryl ethers or alkynes to reach into the hydrophobic pocket of the receptor.

Kinase Inhibition

The pyridine nitrogen can serve as a hinge binder in the ATP-binding pocket of kinases.

-

Design Strategy: Use the pyrrolidine NH to attach a solubilizing group or a warhead (e.g., acrylamide) for covalent inhibition, while the C2-position is arylated to match the kinase selectivity filter.

References

-

Negishi Coupling Methodology

-

Compound Data & Suppliers

-

Medicinal Chemistry Context

Sources

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 4. Pyridine, 2-bromo- [webbook.nist.gov]

- 5. Nornicotine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-4-(pyrrolidin-2-YL)pyridine CAS number 230618-42-5

This technical guide is structured as a high-level monograph for drug discovery professionals. It addresses the specific CAS number provided (230618-42-5) while scientifically correcting the nomenclature discrepancy found in the prompt.

CAS Number: 230618-42-5

Molecular Formula: C

Executive Summary & Nomenclature Correction

Critical Note on Identity:

The CAS number 230618-42-5 corresponds to 2-Bromo-4-(pyrrolidin-1-yl)pyridine , where the pyrrolidine ring is attached to the pyridine via the nitrogen atom (

Strategic Value: 2-Bromo-4-(pyrrolidin-1-yl)pyridine is a bifunctional heterocyclic scaffold widely used in medicinal chemistry. It features a reactive electrophilic handle (C2-Bromine) for cross-coupling and a solubilizing, basic moiety (C4-Pyrrolidine) that often improves the pharmacokinetic profile (ADME) of drug candidates. It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and ion channel modulators.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with a pyrrolidine ring.

-

Electronic Effects: The pyrrolidine nitrogen acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyridine ring. This deactivates the ring toward further nucleophilic attack but activates it for electrophilic aromatic substitution at the 3/5 positions.

-

Basicity: The pyridine nitrogen is the primary basic center. The pyrrolidine nitrogen's lone pair is delocalized into the aromatic system, rendering it non-basic (

-like character).

Physicochemical Data

| Property | Value | Context |

| Appearance | Off-white to yellow solid | Crystalline or powder form |

| Melting Point | 135 – 139 °C | Indicates stable crystal lattice |

| Boiling Point | ~330 °C (Predicted) | High thermal stability |

| LogP (Calc) | ~2.3 | Moderate lipophilicity; good membrane permeability |

| pKa (Pyridine N) | ~6.5 - 7.0 | Higher than unsubstituted pyridine (5.2) due to EDG effect of pyrrolidine |

Synthetic Pathways (Self-Validating Protocols)

Core Synthesis: Regioselective S Ar

The most robust route to CAS 230618-42-5 is the nucleophilic aromatic substitution (S

Mechanism & Regioselectivity: In 2,4-dihalopyridines, the C4 position is significantly more electrophilic than the C2 position. The nitrogen atom of the pyridine ring withdraws electron density, but the C4 position (para-like) is more activated for nucleophilic attack than C2 (ortho-like) due to a combination of steric accessibility and the stability of the Meisenheimer intermediate. This allows for highly selective mono-substitution.

Protocol:

-

Reagents: 2,4-Dibromopyridine (1.0 eq), Pyrrolidine (1.1 eq), K

CO -

Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher rates.

-

Conditions: Heat at 80°C for 4–6 hours.

-

Workup: Cool to RT. Dilute with water.[1] The product often precipitates. If not, extract with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Recrystallization from hexanes/EtOAc or silica column chromatography (0-20% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

Caption: Regioselective S_NAr synthesis targeting the C4 position. C2 substitution is kinetically disfavored.

Functionalization Strategies

Once synthesized, the C2-Bromine atom serves as a versatile handle for diversifying the scaffold.[2] This is critical for Fragment-Based Drug Design (FBDD).

Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups to the C2 position.

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO -

Solvent: Dioxane/Water (4:1).

-

Outcome: Biaryl systems (e.g., 4-(pyrrolidin-1-yl)-2,2'-bipyridine).

Buchwald-Hartwig Amination

Used to introduce a second amino group at C2, creating 2,4-diaminopyridine derivatives.

-

Catalyst: Pd

(dba) -

Base: NaOtBu.

-

Significance: Common motif in kinase inhibitors (hinge binders).

Diagram 2: Downstream Functionalization

Caption: Divergent synthesis pathways utilizing the C2-Br handle for library generation.

Medicinal Chemistry Applications

Pharmacophore Utility

-

Solubility Modulation: The pyrrolidine ring disrupts the planarity of potential pi-stacking aggregates and introduces a basic center (via the pyridine N, modulated by the pyrrolidine), improving aqueous solubility compared to planar biaryls.

-

H-Bond Acceptor: The pyridine nitrogen remains a viable hydrogen bond acceptor, suitable for interacting with Ser/Thr residues in protein active sites.

Case Study Context

This scaffold is frequently observed in the optimization of Histamine H3 antagonists and Kinase Inhibitors . The pyrrolidine group often occupies a hydrophobic pocket (e.g., the ribose pocket in kinases or a lipophilic cleft in GPCRs), while the C2-substituent directs the molecule toward the hinge region or specificity pocket.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or powder handling must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

-

Regioselective Synthesis of 2,4-Disubstituted Pyridines

- Commercial Identity & Properties (Fluorochem)

-

Pyrrolidine in Drug Discovery

- Source: Molecules (MDPI), 2021.

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

URL:[Link]

- Safety Data Sheet (Sigma-Aldrich): Source: Sigma-Aldrich. Title: Safety Data Sheet for 2-Bromo-4-(pyrrolidin-1-yl)pyridine.

Sources

Technical Guide: Structural Elucidation and Analytical Characterization of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

The following guide is structured as a high-level technical whitepaper designed for analytical scientists and medicinal chemists. It prioritizes the causal logic of structural determination rather than a simple checklist.

Executive Summary & Molecule Profile

The compound 2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a critical scaffold in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands. Its structure features a pyridine ring substituted with a bromine atom at the C2 position and a chiral pyrrolidine moiety at the C4 position.

The structural elucidation of this molecule presents three distinct analytical challenges:

-

Regiochemistry: Confirming the 2,4-substitution pattern versus the thermodynamically possible 2,5- or 2,6-isomers.

-

Connectivity: Verifying the C-C bond between Pyridine-C4 and Pyrrolidine-C2 (as opposed to a C-N linkage).

-

Stereochemistry: Determining the enantiomeric purity (ee%) of the chiral center at Pyrrolidine-C2.

Target Structure Data

| Feature | Specification |

| Formula | C₉H₁₁BrN₂ |

| Exact Mass | 226.0106 (⁷⁹Br) / 228.0085 (⁸¹Br) |

| Isotopic Pattern | 1:1 doublet (characteristic of mono-bromine) |

| Chiral Center | C2 of the pyrrolidine ring |

Mass Spectrometry: The Elemental Foundation

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of validation.

Protocol: LC-MS/MS Validation

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: MeOH + 0.1% Formic Acid (promotes protonation of the pyrrolidine nitrogen).

Diagnostic Criteria (Self-Validating):

-

Isotope Signature: You must observe two molecular ion peaks of nearly equal intensity separated by 2 Da (

and-

Failure Mode: A single peak indicates debromination or incorrect synthesis.

-

-

Fragmentation Logic:

-

Loss of Br: A fragment at

indicates the loss of the bromine atom ( -

Pyrrolidine Cleavage: A fragment corresponding to the pyridine cation indicates the stability of the heteroaromatic core.

-

NMR Spectroscopy: Regiochemistry & Connectivity

This is the core of the elucidation. We rely on Scalar Coupling Analysis to prove the 2,4-substitution pattern.

1H NMR Assignment Strategy (Solvent: DMSO-d₆ or CDCl₃)

The pyridine ring protons provide a unique "fingerprint" based on their coupling constants (

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic (Causality) |

| H6 | 8.2 – 8.4 ppm | Doublet (d) | Alpha to Nitrogen. Deshielded by the ring nitrogen. The 5.0 Hz coupling is characteristic of ortho-coupling to H5. | |

| H3 | 7.5 – 7.7 ppm | Singlet (s) or d | Isolated. Located between the Br and the pyrrolidine. It has no ortho neighbors. Small meta-coupling to H5 may be visible. | |

| H5 | 7.2 – 7.4 ppm | dd | The Linker. Couped ortho to H6 (5 Hz) and meta to H3 (1.5 Hz). | |

| H2' | 4.0 – 4.2 ppm | dd or m | - | Chiral Center. The methine proton of the pyrrolidine ring. Its shift confirms it is attached to an aromatic ring (deshielded relative to free pyrrolidine). |

Critical Validation Step:

If H3 appears as a doublet with a large coupling (

2D NMR: Establishing Connectivity

Standard 1D NMR cannot definitively distinguish between a C-C bond (pyrrolidin-2-yl) and a C-N bond (pyrrolidin-1-yl). We use HMBC (Heteronuclear Multiple Bond Correlation) to solve this.

-

Experiment: 1H-13C HMBC.

-

Target Correlation: Look for a cross-peak between Pyrrolidine H2' and Pyridine C4/C3/C5 .

-

Logic:

-

If the connection is C-C (Target), H2' will show 3-bond correlations to Pyridine C3 and C5.

-

If the connection is C-N (Impurity), the protons alpha to the nitrogen (H2'/H5' of pyrrolidine) would show correlations to Pyridine C4, but the chemical shifts would be significantly different (symmetry in pyrrolidine if N-linked).

-

Stereochemical Analysis (Chiral Purity)

Since the molecule contains a chiral center, distinguishing the

Protocol: Chiral SFC/HPLC Method

Standard reverse-phase C18 cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

Recommended Conditions:

-

Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine additive).

-

Note: The basic additive is crucial to suppress peak tailing caused by the secondary amine of the pyrrolidine.

-

-

Detection: UV at 254 nm.

Validation:

Inject the racemic mixture first to establish separation (

Elucidation Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structure.

Caption: Logical workflow for the structural validation of 2-Bromo-4-(pyrrolidin-2-yl)pyridine, ensuring regio- and stereochemical integrity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7973, 2-Bromopyridine. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

An In-depth Technical Guide to the Procurement and Use of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the procurement, synthesis, and application of the heterocyclic building block, 2-Bromo-4-(pyrrolidin-2-yl)pyridine. Analysis of the chemical supply chain indicates that this compound is not a widely available, off-the-shelf reagent. Instead, its acquisition typically requires custom synthesis or sourcing from specialized, on-demand suppliers. This document outlines actionable strategies for its procurement, provides a plausible synthetic pathway, details necessary characterization techniques, and discusses its strategic importance in medicinal chemistry.

Strategic Procurement: Navigating Commercial Availability

A critical initial step is to distinguish the target molecule from its more common isomer. The user's query specifies 2-Bromo-4-(pyrrolidin-2-yl)pyridine , where the pyridine ring is connected to the second carbon atom (C2) of the pyrrolidine ring. This is fundamentally different from the N-linked isomer, 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5), which is readily available from major chemical suppliers.[1][2][3][4][5]

The C-linked target compound is a specialized chemical entity. The chiral version, (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS 1213471-26-1), is cataloged by a limited number of suppliers, such as BLDpharm, suggesting it is available on a make-to-order basis.[6] For researchers requiring the racemic mixture or the opposite enantiomer, two primary procurement pathways exist.

Direct Sourcing from Specialized Suppliers

Some vendors, while not holding stock, list the compound in their extended catalogs. It is advisable to:

-

Inquire Directly: Contact suppliers like BLDpharm who list the chiral version to request a quote for the racemic form or custom batches.[6]

-

Specify Analytical Requirements: When ordering, clearly define the required purity, quantity, and necessary analytical data (e.g., NMR, HPLC, MS) to ensure the product meets experimental standards.

Custom Synthesis Services

For many researchers, engaging a Contract Research Organization (CRO) or a custom synthesis company is the most reliable method. Companies such as PureSynth, Enamine, Sarchem Labs, and 1Click Chemistry specialize in synthesizing novel heterocyclic compounds.[7][8][9][10]

The process typically involves:

-

Request for Quotation (RFQ): Submit the chemical structure, desired quantity, purity specifications, and any known literature synthesis routes.

-

Technical Evaluation: The supplier's chemists will assess synthetic feasibility and devise a route.

-

Proposal: The client receives a quote detailing cost, estimated lead time, and deliverables (e.g., final compound and Certificate of Analysis).

Proposed Synthetic Route and Mechanistic Considerations

For in-house synthesis or for providing a potential route to a CRO, a robust synthetic plan is essential. A plausible and efficient approach involves a regioselective cross-coupling reaction. The 4-position of a 2,4-dihalopyridine is significantly more reactive towards nucleophilic substitution and organometallic cross-coupling than the 2-position, a key mechanistic insight that drives the strategy.

A proposed pathway is the Negishi cross-coupling of 2,4-dibromopyridine with an organozinc reagent derived from a protected pyrrolidine.

Experimental Protocol: Proposed Negishi Coupling

-

Preparation of the Organozinc Reagent:

-

Start with commercially available N-Boc-2-bromopyrrolidine.

-

In an inert atmosphere glovebox, perform a lithium-halogen exchange using n-butyllithium or tert-butyllithium at -78 °C in anhydrous THF.

-

Transmetalate the resulting lithiated species by adding a solution of zinc chloride (ZnCl₂) in THF, allowing the mixture to slowly warm to room temperature. This generates the N-Boc-pyrrolidin-2-ylzinc chloride reagent in situ.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous THF.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Slowly add the prepared organozinc reagent (1.1 eq) to the pyridine solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

-

Neutralize with a suitable base (e.g., NaHCO₃) and extract the final product.

-

Structural Verification and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | - Pyridine Protons: Three distinct aromatic signals. The proton at C5 (between the bromo and pyrrolidinyl groups) will likely be a doublet, while the protons at C3 and C6 will show characteristic couplings. - Pyrrolidine Protons: A complex set of aliphatic signals between ~1.5-4.0 ppm, including a characteristic methine proton signal for the C2 position. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Pyridine Carbons: Six distinct signals, with the carbon atoms attached to bromine (C2) and nitrogen showing characteristic shifts. - Pyrrolidine Carbons: Five aliphatic signals. |

| Mass Spec (MS) | Molecular Weight Verification | - (ESI+): Expected [M+H]⁺ ion at m/z ≈ 227.1 / 229.1, showing the characteristic isotopic pattern for a single bromine atom. |

| HPLC/UPLC | Purity Assessment | - A single major peak under various solvent conditions, used to determine purity (e.g., >95%). |

Note: Specific chemical shifts will depend on the solvent used. Referencing spectral data for similar structures, such as 2-bromopyridine and substituted pyrrolidines, can aid in assignment.[11]

Applications in Drug Discovery and Medicinal Chemistry

The 2-Bromo-4-(pyrrolidin-2-yl)pyridine scaffold is a valuable building block for drug discovery due to the combination of two privileged structural motifs.

-

The Pyrrolidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[12] Its non-planar, three-dimensional structure allows for effective exploration of protein binding pockets, often improving potency and pharmacokinetic properties compared to flat aromatic rings.[13][14][15]

-

The 2-Bromopyridine Moiety: The bromine atom serves as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities.[16] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This dual functionality allows the molecule to serve as a scaffold for creating complex lead compounds targeting a range of biological systems, including central nervous system disorders, inflammation, and infectious diseases.[17]

Safety, Handling, and Storage

As a novel chemical, a full toxicological profile for 2-Bromo-4-(pyrrolidin-2-yl)pyridine is not available. Standard laboratory precautions for handling halogenated organic compounds should be strictly followed.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Hazards: Based on the analogous N-linked isomer, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[3]

References

- PureSynth. Pyridine Derivatives Suppliers | Agro & Fine Chemicals.

- 1Click Chemistry. Custom Synthesis Services.

- BLDpharm. 1213471-26-1|(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine.

- Azelis.

- National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines.

- Sarchem Labs. Custom Synthesis Services.

- MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.

- Enamine. Custom Synthesis.

- Echemi. 2-bromo-4-pyrrolidin-1-yl-pyridine.

- Tokyo Chemical Industry. 2-Bromo-4-(pyrrolidin-1-yl)pyridine | 230618-42-5.

- Fluorochem. 2-Bromo-4-(pyrrolidin-1-yl)pyridine.

- BLDpharm. 230618-42-5|2-Bromo-4-(pyrrolidin-1-yl)pyridine.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- ChemicalBook. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE synthesis.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine deriv

- Benchchem.

- National Institutes of Health (NIH). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- National Institutes of Health (NIH).

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-4-(pyrrolidin-1-yl)pyridine | 230618-42-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 230618-42-5|2-Bromo-4-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 5. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 1213471-26-1|(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 7. pure-synth.com [pure-synth.com]

- 8. 1clickchemistry.com [1clickchemistry.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Custom Synthesis - Enamine [enamine.net]

- 11. rsc.org [rsc.org]

- 12. enamine.net [enamine.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. wisdomlib.org [wisdomlib.org]

Methodological & Application

Technical Guide: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine Scaffolds

Strategic Analysis & Mechanistic Insight

The substrate 2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a "deceptively simple" scaffold in medicinal chemistry. While 2-bromopyridines are generally excellent electrophiles for Suzuki-Miyaura coupling due to the electron-deficient nature of the pyridine ring facilitating oxidative addition, the presence of the 4-(pyrrolidin-2-yl) moiety introduces a critical competitive pathway: Catalyst Poisoning via N-Chelation .

The "Free Amine" Challenge

The secondary amine in the pyrrolidine ring is a potent σ-donor. In standard catalytic cycles, this amine can displace phosphine ligands on the Palladium(II) intermediate, forming a stable, catalytically inactive Pd(II)-amine complex. This "off-cycle" resting state halts the reaction or necessitates unfeasibly high catalyst loadings.

Decision Matrix: Protection vs. Direct Coupling

To ensure reproducibility and scalability, researchers must choose between two distinct workflows based on the stage of synthesis and atom-economy requirements.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Protocol A: The Robust Route (N-Boc Protected)

Recommended for: Scale-up (>1g), GMP intermediates, and valuable boronic acids. Rationale: Protecting the pyrrolidine nitrogen as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and improves solubility in organic solvents.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (N-Boc) | 1.0 | Electrophile |

| Boronic Acid/Ester | 1.2 - 1.5 | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst (Robust, air-stable) |

| K₂CO₃ (2M aq.) | 3.0 | Base (Activates Boron) |

| 1,4-Dioxane | [0.1 - 0.2 M] | Solvent |

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the N-Boc-protected substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Activation: Add degassed 2M aqueous K₂CO₃ (3.0 equiv). Note: The biphasic system requires vigorous stirring.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS for consumption of the bromide.

-

Checkpoint: If conversion stalls, add 1-2 mol% fresh catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection (Post-Coupling): Treat the crude biaryl with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free amine.

Protocol B: The Direct Route (Unprotected Amine)

Recommended for: Late-stage functionalization, library synthesis, or when deprotection conditions are incompatible with the product. Rationale: This protocol utilizes Dialkylbiaryl phosphine ligands (Buchwald Ligands) . These bulky, electron-rich ligands (e.g., XPhos, SPhos) create a steric shield around the Pd center, preventing the substrate's secondary amine from coordinating and poisoning the catalyst [1].

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (Free Amine) | 1.0 | Electrophile |

| Boronic Acid | 1.5 | Nucleophile |

| XPhos Pd G3 | 0.02 - 0.05 | Precatalyst (Rapid activation) |

| K₃PO₄ (finely ground) | 3.0 | Base (Anhydrous preferred) |

| n-Butanol or Dioxane | [0.1 M] | Solvent |

Step-by-Step Methodology

-

Catalyst Selection: Use XPhos Pd G3 (Third Generation Precatalyst) or generate active catalyst in situ using Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%). SPhos is a viable alternative for sterically hindered boronic acids.

-

Setup: Charge the reaction vessel with the free amine substrate, boronic acid, base (K₃PO₄), and catalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for these electron-rich ligands.

-

Solvent Addition: Add degassed n-Butanol or 1,4-Dioxane.

-

Note: n-Butanol often improves solubility for polar, unprotected substrates and facilitates the activation of precatalysts.

-

-

Reaction: Heat to 100 °C for 2–6 hours.

-

Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) to the crude mixture and stir for 30 mins. Free amines bind Pd residues tightly; scavenging is essential to pass elemental impurities limits.

-

Purification: Perform an acidic aqueous workup (extract product into 1M HCl, wash organics, basify aqueous layer, extract back into DCM) to remove non-basic impurities.

Mechanistic Visualization: The "Amine Trap"

The following diagram illustrates the competitive coordination pathway that Protocol B avoids via steric bulk.

Figure 2: The catalytic cycle highlighting the off-cycle amine coordination trap. Bulky ligands (Protocol B) prevent the formation of the red "Poison" state.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (Boc protection) or increase ligand:Pd ratio to 4:1 (Protocol B). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or switch base to mild KF or CsF . Lower temp to 60°C. |

| Homocoupling | Oxygen Presence | Degas solvents more rigorously (sparge with Ar for 15 mins). |

| Pd Residue in Product | Chelation by Product | Use SiliaMetS® DMT scavenger or wash with aqueous Sodium Diethyldithiocarbamate. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Lennon, I. C., et al. (2005). The Suzuki Cross-Coupling Reaction of Unprotected Aminoaryl Halides. Organic Process Research & Development, 9(1), 112-115. Link

Buchwald-Hartwig amination of 2-Bromo-4-(pyrrolidin-2-YL)pyridine

An Application Guide to the Synthesis of N-Substituted 2-Amino-4-(pyrrolidin-2-YL)pyridines via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance offer significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions.[3]

This application note provides a detailed guide for the , a substrate of interest in drug discovery due to its combination of a pyridine core and a chiral pyrrolidine moiety. The protocol addresses the specific challenges associated with heteroaromatic substrates, such as potential catalyst inhibition by the pyridine nitrogen, and provides a robust, field-proven methodology for researchers and drug development professionals.

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The currently accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5] This is often the rate-determining step in the catalytic cycle.

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[7][8]

-

Reductive Elimination : The final step is the reductive elimination of the C-N bond from the palladium-amido complex, which yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate and lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a bulky ligand helps to sterically disfavor this pathway and promote the desired reductive elimination.[1]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 2-Bromo-4-(pyrrolidin-2-YL)pyridine, these choices are particularly critical.

| Parameter | Recommended Choice(s) | Rationale & Considerations |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[9] Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.[10] |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf).[11] | These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step while minimizing side reactions.[1][12] For 2-bromopyridines, ligands like RuPhos and dppp have shown excellent efficacy.[11][13] |

| Base | Strong, non-nucleophilic bases: NaOtBu, KOtBu, LiHMDS, Cs₂CO₃. | A strong base is required for the deprotonation of the amine to form the palladium-amido complex.[13] Alkoxides like NaOtBu are common and effective.[14] Carbonates are milder but may require higher temperatures. The choice can influence catalyst activity and substrate stability.[7][15] |

| Solvent | Anhydrous, deoxygenated aprotic solvents: Toluene, Dioxane, THF.[10] | These solvents have good solubility for the reactants and do not coordinate strongly to the palladium center, which could inhibit catalysis. Chlorinated solvents and acetonitrile should be avoided.[10][16] |

| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition step.[10] The optimal temperature depends on the reactivity of the specific aryl halide and amine. |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[14] Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility. |

Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the amination of 2-Bromo-4-(pyrrolidin-2-YL)pyridine with morpholine. Reagent quantities should be adjusted based on the specific amine used.

Materials and Equipment:

-

2-Bromo-4-(pyrrolidin-2-YL)pyridine

-

Morpholine (or other desired amine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous Toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for work-up and purification

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-(pyrrolidin-2-YL)pyridine (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol %), and RuPhos (e.g., 4 mol %).

-

Reagent Addition: Seal the flask, and evacuate and backfill with nitrogen or argon (repeat 3 times). Through the septum, add anhydrous toluene (to achieve approx. 0.1-0.2 M concentration). Add the amine (e.g., morpholine, 1.2 equiv) via syringe, followed by the base (e.g., LiHMDS, 1.4 equiv).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC may be used to confirm the enantiomeric purity of the product if racemization is a concern.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of C-N coupled products from 2-Bromo-4-(pyrrolidin-2-YL)pyridine. By carefully selecting a palladium precursor, a bulky electron-rich phosphine ligand, a strong non-nucleophilic base, and an appropriate aprotic solvent, high yields of the desired aminopyridine derivatives can be achieved. The protocol outlined herein serves as a robust starting point for further optimization and application in medicinal chemistry and drug development programs.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Wang, D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

-

Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Topczewski, J. J., et al. (2016). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

-

Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Molecules. [Link]

-

SciSpace. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007-04-06). [Link]

-

Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

C-H Activation. Solvent effects in palladium catalysed cross-coupling reactions. (2019-04-08). [Link]

-

Vechý, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

-

Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014). [Link]

-

Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). [Link]

-

ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. (2019). [Link]

-

Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). [Link]

-

ResearchGate. Asymmetric Buchwald–Hartwig reactions for constructing centered chirality. (2023). [Link]

-

ResearchGate. N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. (2013). [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Dorel, R., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supplementary Information. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Executive Summary

The 2-bromo-4-(pyrrolidin-2-yl)pyridine scaffold represents a high-value pharmacophore, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. Its structural duality—combining an electron-deficient pyridine ring with a chiral, electron-rich aliphatic heterocycle—presents unique synthetic challenges.

This guide details the optimized protocols for functionalizing the C2-bromide via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1] Unlike generic pyridine protocols, this document addresses the critical interference of the secondary pyrrolidine amine and provides a self-validating workflow to preserve the C2'-chiral center during metal catalysis.

Strategic Analysis & Mechanistic Considerations[2]

The "Free Amine" Trap

The most common failure mode with this substrate is catalyst poisoning. The secondary amine on the pyrrolidine ring (

-

Displace phosphine ligands, forming inactive Pd-amine complexes.

-

Undergo competitive

-arylation (if using Buchwald conditions), leading to polymerization or regio-isomeric mixtures.

Directive: N-protection is not optional for robust scale-up. We utilize the Boc (tert-butoxycarbonyl) group due to its orthogonality to basic coupling conditions and facile acid-mediated removal.

Regioselectivity & Oxidative Addition

The C2-position of the pyridine ring is electronically activated for oxidative addition (

-

Reactivity Order: C2-Br > C4-Cl >> C3-Br.

-

Impact: The oxidative addition of Pd(0) to the C2-Br bond is rapid.[2] The rate-limiting step is often transmetalation (Suzuki) or amine binding (Buchwald). Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are selected to facilitate these downstream steps while stabilizing the Pd(0) species.

Experimental Workflow Visualization

The following diagram outlines the critical path for processing this scaffold, emphasizing the protection strategy required before catalytic engagement.

Caption: Figure 1. Strategic workflow for C2-functionalization. Direct coupling of the unprotected substrate is discouraged due to catalyst sequestration.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-4-(pyrrolidin-2-yl)pyridines.

Reagents & Conditions

| Component | Reagent | Equiv. | Role |

| Substrate | N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine | 1.0 | Electrophile |

| Nucleophile | Aryl Boronic Acid ( | 1.2 - 1.5 | Coupling Partner |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.05 | Robust, air-stable catalyst |

| Base | 3.0 | Activates boronic acid | |

| Solvent | 1,4-Dioxane / Water (4:1) | - | Solubilizes inorganic base |

| Temp/Time | 80–90 °C | 4–12 h | Thermal activation |

Step-by-Step Methodology

-

Preparation: In a reaction vial, combine the N-Boc protected substrate (1.0 equiv) and aryl boronic acid (1.3 equiv).

-

Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Base Addition: Add 2M aqueous

(3.0 equiv). Note: The biphasic system is crucial for dissolving the inorganic base. -

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling side-products.

-

Catalyst Addition: Add Pd(dppf)Cl₂[3] · DCM (5 mol%) quickly under positive inert gas pressure.

-

Reaction: Seal the vessel and heat to 90 °C. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product (M+Ar-Br).

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[3] -

Purification: Flash chromatography (Hexanes/EtOAc).

Why Pd(dppf)Cl₂? This catalyst possesses a large bite angle and is exceptionally resistant to dechelation, making it superior for electron-deficient pyridines compared to Pd(PPh3)4, which oxidizes rapidly.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-4-(pyrrolidin-2-yl)pyridines.

Reagents & Conditions

| Component | Reagent | Equiv. | Role |

| Substrate | N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |

| Pre-Catalyst | Pd₂(dba)₃ | 0.02 | Pd(0) Source |

| Ligand | BrettPhos (1° amines) or RuPhos (2° amines) | 0.04 | Bulky, e-rich biaryl phosphine |

| Base | 1.5 | Strong base for deprotonation | |

| Solvent | Anhydrous Toluene or t-Amyl Alcohol | - | Non-polar, high boiling |

| Temp/Time | 100 °C | 2–6 h | Requires strict anhydrous conditions |

Step-by-Step Methodology

-

Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by protonating the base.

-

Charging: Add Pd₂(dba)₃ (2 mol%) and Ligand (4 mol%). Add anhydrous Toluene and stir at RT for 5 mins to pre-form the active

species (solution typically turns from purple to orange/brown). -

Substrate Addition: Add the N-Boc substrate (1.0 equiv), the amine nucleophile (1.2 equiv), and

(1.5 equiv). -

Reaction: Seal and heat to 100 °C.

-

Work-up: Filter through a Celite pad (to remove Pd black) and concentrate.[1]

-

Purification: Flash chromatography.

Ligand Selection Logic:

-

BrettPhos: Optimized for primary amines; prevents

-hydride elimination. -

RuPhos: Excellent for secondary amines; steric bulk promotes reductive elimination.

Mechanistic Cycle & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the specific points where the pyridine substrate properties influence the reaction.

Caption: Figure 2. Catalytic cycle.[2][4][5][6][7][8][9][10] The electron-deficient pyridine facilitates rapid Oxidative Addition, but unprotected amines can sequester the Pd(0) species.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure Pyrrolidine is N-Boc protected. Increase catalyst loading to 10 mol%. |

| Protodebromination (H-Substituted Pyridine) | Reductive Dehalogenation | Solvent is too "wet" (proton source) or reaction is overheated. Switch to anhydrous dioxane; lower temp to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen Contamination | Re-degas solvents. Ensure system is under positive Argon pressure. |

| Racemization of C2' | Base-Induced Epimerization | Avoid strong alkoxide bases (NaOtBu) if possible. Use weak inorganic bases ( |

References

-

BenchChem. (2025).[3] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from 1

-

Coldham, I., et al. (2014).[10] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. Journal of Organic Chemistry. Retrieved from 10

-

Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands. Retrieved from 11

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from 6

-

Lancaster University. (2023). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from 12

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. research.lancaster-university.uk [research.lancaster-university.uk]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyridine ring is a cornerstone of many clinically successful kinase inhibitors, frequently acting as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core scaffold is paramount in the development of potent and selective kinase inhibitors. This application note details the synthesis and utility of a versatile building block, 2-Bromo-4-(pyrrolidin-2-yl)pyridine , for the generation of diverse kinase inhibitor libraries.

The incorporation of a C-linked pyrrolidine moiety at the 4-position introduces a chiral, saturated heterocyclic system that can provide crucial three-dimensional interactions within the kinase active site, potentially enhancing binding affinity and selectivity.[1] The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the pyridine core.[2]

This guide provides a comprehensive overview of a proposed synthetic route to 2-Bromo-4-(pyrrolidin-2-yl)pyridine, followed by detailed protocols for its elaboration into potential kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery.

Proposed Synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Bromo-4-(pyrrolidin-2-yl)pyridine.

Protocol 1: Synthesis of 4-(Pyrrolidin-2-yl)pyridine (Intermediate)

This protocol outlines a potential method for the synthesis of the key intermediate, 4-(pyrrolidin-2-yl)pyridine.[3]

Materials:

-

Pyridine

-

Vinylmagnesium bromide or vinyltributyltin

-

Palladium catalyst (for Stille coupling, e.g., Pd(PPh₃)₄)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Ammonia or a protected amine (e.g., benzylamine)

-

Appropriate solvents (e.g., THF, DCM, Methanol)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of 4-Vinylpyridine: Start with a commercially available 4-halopyridine (e.g., 4-bromopyridine). Perform a Grignard reaction with vinylmagnesium bromide or a Stille coupling with vinyltributyltin in the presence of a suitable palladium catalyst to yield 4-vinylpyridine. Purify the product by distillation or column chromatography.

-

Epoxidation: Dissolve 4-vinylpyridine in a suitable solvent like dichloromethane (DCM). Add m-CPBA portion-wise at 0 °C and stir the reaction mixture until completion (monitored by TLC). This will form the corresponding epoxide intermediate.

-

Ring-opening and Cyclization: The crude epoxide is then subjected to a ring-opening reaction with ammonia or a protected amine like benzylamine in a sealed tube or under pressure. This nucleophilic attack on the epoxide, followed by intramolecular cyclization, will form the pyrrolidine ring. If a protected amine is used, a subsequent deprotection step will be necessary.

-

Purification: Purify the final product, 4-(pyrrolidin-2-yl)pyridine, using column chromatography.

Rationale: This route leverages well-established reactions. The choice of a protected amine in the ring-opening step can offer better control and potentially higher yields.

Protocol 2: Bromination of 4-(Pyrrolidin-2-yl)pyridine

This protocol describes a method for the selective bromination at the 2-position of the pyridine ring via an N-oxide intermediate.[4]

Materials:

-

4-(Pyrrolidin-2-yl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Phosphorus oxybromide (POBr₃) or other brominating agents

-

Phosphorus trichloride (PCl₃) or a hydrogenation setup (H₂, Pd/C)

-

Appropriate solvents (e.g., DCM, Chloroform)

-

Standard laboratory glassware and purification equipment

Procedure:

-

N-Oxide Formation: Dissolve 4-(pyrrolidin-2-yl)pyridine in a suitable solvent like DCM or chloroform. Add m-CPBA portion-wise at 0 °C and stir until the reaction is complete. The N-oxide formation activates the 2-position for electrophilic substitution.

-

Bromination: Treat the resulting N-oxide with a brominating agent such as phosphorus oxybromide (POBr₃) at an elevated temperature. This will introduce a bromine atom at the 2-position.

-

Reduction of the N-Oxide: The 2-bromo-4-(pyrrolidin-2-yl)pyridine N-oxide is then reduced back to the pyridine. This can be achieved by treatment with phosphorus trichloride (PCl₃) or by catalytic hydrogenation (H₂ over Pd/C).

-

Purification: Purify the final product, 2-Bromo-4-(pyrrolidin-2-yl)pyridine, by column chromatography.

Rationale: The N-oxide directed bromination is a classic and effective strategy for achieving regioselective bromination at the 2- or 4-positions of a pyridine ring, which are otherwise deactivated towards electrophilic attack.

Application in Kinase Inhibitor Synthesis

The synthesized 2-Bromo-4-(pyrrolidin-2-yl)pyridine is a versatile building block for creating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

General Workflow for Kinase Inhibitor Synthesis

Caption: General synthetic workflows using 2-Bromo-4-(pyrrolidin-2-yl)pyridine.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine with various aryl or heteroaryl boronic acids or esters.[5]

Materials:

-

2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

-

Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a reaction vessel, add 2-Bromo-4-(pyrrolidin-2-yl)pyridine, the boronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds with high functional group tolerance, making it ideal for late-stage diversification in drug discovery. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce various amino groups at the 2-position of the pyridine ring.[6][7]

Materials:

-

2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

-

Amine or amide (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, XPhos, 1-5 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 2.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

-

Add the 2-Bromo-4-(pyrrolidin-2-yl)pyridine, the amine/amide, and the anhydrous, degassed solvent.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by flash column chromatography.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and related compounds, which are common motifs in kinase inhibitors.[6] The choice of ligand is critical and often depends on the nature of the amine coupling partner.

Data Presentation: Exemplary Kinase Inhibitor Synthesis

The following table provides hypothetical data for a series of kinase inhibitors synthesized from 2-Bromo-4-(pyrrolidin-2-yl)pyridine, illustrating the potential for diversification and structure-activity relationship (SAR) studies.

| Compound ID | R Group (at 2-position) | Coupling Method | Yield (%) | Target Kinase (Hypothetical) | IC₅₀ (nM) |

| KI-001 | 4-Methoxyphenyl | Suzuki-Miyaura | 85 | EGFR | 50 |

| KI-002 | 3-Aminophenyl | Suzuki-Miyaura | 78 | JAK2 | 25 |

| KI-003 | Aniline | Buchwald-Hartwig | 72 | SRC | 80 |

| KI-004 | 4-Fluorobenzylamine | Buchwald-Hartwig | 65 | VEGFR2 | 15 |

Conclusion

2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design, featuring a C-linked pyrrolidine for potential 3D interactions and a reactive bromine for facile diversification, offers medicinal chemists a valuable scaffold for lead generation and optimization. The detailed protocols for its proposed synthesis and subsequent elaboration via robust cross-coupling methodologies provide a practical guide for researchers in the field of kinase inhibitor drug discovery.

References

-

Andola, P., Pagag, J., Naresh, G. K. R., & Guruprasad, L. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports. [Link]

-

Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

-

Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-133). John Wiley & Sons, Inc. [Link]

-

Kaufman, T. S. (2012). How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

-

MDPI. (2024). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

MDPI. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

-

MDPI. (2024). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Pharmaceuticals. [Link]

-

Nature. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. [Link]

-

ResearchGate. (2021). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Nature Chemistry. [Link]

-

Royal Society of Chemistry. (2019). Adventures in CH-Arylation Chemistry. Chemical Society Reviews. [Link]

-

Taylor & Francis Online. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Thieme. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Synthesis. [Link]

- Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.

-

ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters. [Link]

-

HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, Vol. 75, No. 1. [Link]

-

ResearchGate. (2000). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ChemInform. [Link]

Sources

- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 230618-42-5 | 2-Bromo-4-(pyrrolidin-1-yl)pyridine | Next Peptide [nextpeptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

Application Note: 2-Bromo-4-(pyrrolidin-2-yl)pyridine in Drug Discovery

This Application Note and Protocol Guide details the use of 2-Bromo-4-(pyrrolidin-2-yl)pyridine , a high-value scaffold in medicinal chemistry.

Executive Summary

2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS: 1213471-26-1 for the (S)-enantiomer) represents a "privileged scaffold" in modern drug design. Structurally, it bridges the gap between nicotinic acetylcholine receptor (nAChR) ligands (e.g., nicotine, epibatidine) and kinase inhibitors requiring a solubilizing pyrrolidine tail.

Its core value lies in its orthogonal reactivity :

-

The C4-Pyrrolidine: A chiral, saturated heterocycle that improves aqueous solubility (

character) and mimics proline residues for target engagement. -

The C2-Bromine: An electrophilic "handle" poised for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid Structure-Activity Relationship (SAR) expansion.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Notes |

| IUPAC Name | 2-Bromo-4-(pyrrolidin-2-yl)pyridine | Commonly referred to as a "Nornicotine analog" |

| Molecular Formula | ||

| Molecular Weight | 227.10 g/mol | Fragment-like (Rule of 3 compliant) |

| Chirality | (S)- and (R)-enantiomers | (S)-isomer mimics natural nicotine |

| pKa (Calc.) | ~8.5 (Pyrrolidine NH), ~2.5 (Pyridine N) | Basic secondary amine dictates salt form preference |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store as HCl or fumarate salt for stability |

Synthetic Utility & Mechanism

The strategic advantage of this scaffold is the ability to perform chemoselective functionalization . The C2-bromo position is activated for oxidative addition by Palladium(0) catalysts, while the pyrrolidine nitrogen (if protected with BOC/Cbz) remains inert.

Mechanistic Insight: The "Handle" Approach

In a typical drug discovery campaign, the pyrrolidine ring is installed early to define the pharmacophore, while the C2-position is left as a bromine. This allows a single "parent" batch to be split into 50+ parallel reactions (e.g., Suzuki coupling with varying aryl boronic acids) to probe the hydrophobic pocket of a target protein.

DOT Diagram: Divergent Synthesis Workflow

The following diagram illustrates the logical workflow for utilizing this scaffold in library generation.

Caption: Chemoselective synthesis workflow. The C-I bond is exploited first to install the pyrrolidine, leaving the C-Br bond available for late-stage library diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Negishi Coupling)

Objective: To synthesize N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine from 2-bromo-4-iodopyridine.

Expert Insight: We utilize Negishi coupling over Suzuki here because alkyl-zinc reagents often yield higher enantiopurity retention and reactivity for

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

(N-Boc-pyrrolidin-2-yl)zinc bromide (1.2 equiv, 0.5 M in THF)

-

(0.05 equiv) or

-

Anhydrous THF

-

Argon/Nitrogen atmosphere

Step-by-Step:

-

Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) and cool under argon. Add 2-Bromo-4-iodopyridine dissolved in anhydrous THF.

-

Catalyst Addition: Add

quickly to the solution. Stir for 5 mins until dissolved. -

Reagent Addition: Dropwise add the (N-Boc-pyrrolidin-2-yl)zinc bromide solution via syringe over 15 minutes. Critical: Maintain temperature at 0°C to room temperature; heating is rarely needed due to the high reactivity of the C-I bond.

-

Reaction: Stir at Ambient Temperature (25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (lower Rf) should disappear.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography on silica gel (0-30% EtOAc in Hexanes). The product is typically a viscous oil that solidifies upon standing.

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: To functionalize the C2-position with an aryl group.

Materials:

-

N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine (Scaffold)

-

Aryl Boronic Acid (

, 1.5 equiv) - (0.05 equiv)

- (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane[2]

Step-by-Step:

-

Degassing: In a microwave vial, combine the Scaffold, Boronic Acid, and 1,4-Dioxane. Sparge with argon for 10 minutes. Trustworthiness Check: Failure to degas effectively often leads to homocoupling of the boronic acid or dehalogenation of the pyridine.

-

Catalyst/Base: Add

and the aqueous -

Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

-